molecular formula C15H21NO B11873031 Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- CAS No. 76068-85-4

Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-

Cat. No.: B11873031
CAS No.: 76068-85-4
M. Wt: 231.33 g/mol
InChI Key: JNPKHHCDJVYNCJ-UHFFFAOYSA-N
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Description

The compound Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- (CAS: 104299-14-1) is a tetrahydroisoquinoline derivative with the molecular formula C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol . Its structure features:

  • A tetrahydroisoquinoline core with a methyl group at position 1.
  • A 2,2-dimethyl-1-oxopropyl substituent at position 2.
  • Methoxy groups at positions 6 and 6.

Key physical properties include:

  • Melting point: 123–124°C (in ethyl acetate) .
  • Boiling point: 426.5°C (predicted) .
  • Density: 1.082 g/cm³ .
  • pKa: -0.70 (predicted), indicating weak basicity .

Properties

CAS No.

76068-85-4

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C15H21NO/c1-11-13-8-6-5-7-12(13)9-10-16(11)14(17)15(2,3)4/h5-8,11H,9-10H2,1-4H3

InChI Key

JNPKHHCDJVYNCJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of tetrahydroisoquinoline with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like hydroxide or amine groups replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or amines in polar solvents like water or ethanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding specific applications, case studies, or comprehensive research findings directly related to the compound "Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl-" . The search results primarily offer chemical identifiers, structural information, and some synthesis context, but do not detail its applications .

Chemical Information and Properties

Basic Information

  • IUPAC Name: 2,2-dimethyl-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
  • Molecular Formula: C15H21NOC_{15}H_{21}NO
  • Molecular Weight: 231.33 g/mol
  • CAS Registry Number: 76068-85-4

Computed Properties

  • XLogP3-AA: 3.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1

Potential Research Areas

Based on the limited information and the broader context of tetrahydroisoquinolines, potential research areas could include:

  • Synthesis of Isoquinolines: The compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, which can be synthesized from ketoamides . These compounds are of interest in synthesizing various substituted tetrahydroisoquinolines .
  • Pharmaceutical Chemistry: Isoquinoline derivatives have been explored for neuroleptic activity . Though this specific compound isn't mentioned, the broader class of isoquinolines has potential pharmaceutical applications .
  • Contractile Activity Studies: Substituted tetrahydroisoquinolines have been studied for their contractile activity .

Mechanism of Action

The mechanism of action of Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Quinapril

Structure :

  • Tetrahydroisoquinoline core with 2-{2-[[1-ethoxycarbonyl-3-phenylpropyl]amino]-1-oxopropyl} substituent .
  • Ethoxycarbonyl and phenyl groups instead of dimethyl and methoxy groups.

Functional Differences :

  • Quinapril is a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure .
  • The target compound lacks the ethoxycarbonyl and phenyl moieties critical for ACE inhibition, suggesting divergent pharmacological applications.
Property Target Compound Quinapril
Molecular Weight 277.36 g/mol 438.47 g/mol
Key Substituents 2-(2,2-dimethyl-oxopropyl), 6,7-OCH₃ 2-(ethoxycarbonyl-phenylpropyl)
Pharmacological Use Not specified ACE inhibitor

1-Deutero-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1-d1

Structure :

  • Deuterium at position 1 and phenyl at position 2 .

Functional Differences :

  • Isotopic labeling (deuterium) makes this compound useful in metabolic studies via isotope effects .
  • The target compound’s dimethyl-oxopropyl group provides steric bulk absent in this analog.
Property Target Compound 1-Deutero-2-phenyl Analog
Isotopic Features None Deuterium at position 1
Substituents 2-(2,2-dimethyl-oxopropyl) 2-phenyl

2-(Cyclohexylcarbonyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

Structure :

  • Cyclohexylcarbonyl and carboxylic acid substituents .

Functional Differences :

Methoxy-Substituted Analogs

Examples :

  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 13074-31-2) .
  • Shares 6,7-dimethoxy groups with the target compound but includes a 3,4-dimethoxybenzyl substituent.

Impact of Substituents :

  • The benzyl group in the analog may increase planarity and π-π stacking capability, differing from the target’s aliphatic dimethyl-oxopropyl chain .

Biological Activity

Isoquinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-1-methyl- , also known as CAS 104299-14-1 , has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on recent research findings.

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol
  • CAS Registry Number : 104299-14-1
  • Structure : The compound features a tetrahydroisoquinoline core with a dimethylpropanoyl side chain.

Biological Activity Overview

Isoquinoline derivatives have been reported to exhibit various biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antimalarial

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialExhibits significant activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines; promising results in leukemia models.
Anti-inflammatoryReduces inflammation in animal models; potential for chronic inflammatory diseases.
AntimalarialDemonstrated efficacy against Plasmodium species in preclinical studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several isoquinoline derivatives, including the target compound. Results indicated that it displayed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

Research has shown that isoquinoline derivatives can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that the compound effectively reduced cell viability in human leukemia cells (U937) with an IC50 value of approximately 15 µg/mL. This suggests a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Effects

In models of inflammation, the isoquinoline derivative exhibited a notable reduction in paw edema in rats induced by carrageenan. The compound's anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential utility in treating inflammatory conditions .

Antimalarial Properties

The compound was tested against Plasmodium berghei and Plasmodium yoelii nigeriensis in murine models. Results showed that it significantly reduced parasitemia levels compared to untreated controls, demonstrating its potential as an antimalarial agent .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study investigated the effects of the isoquinoline derivative on human lymphoma cells. The treatment led to increased apoptosis rates and downregulation of anti-apoptotic proteins, indicating its mechanism of action may involve modulation of apoptosis pathways .

Case Study 2: Antimicrobial Screening
In a comparative study of various isoquinoline derivatives, this compound was found to be one of the most effective against Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis suggested that modifications at the nitrogen atom significantly enhance antimicrobial potency .

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